molecular formula C19H21N3O3S B2556926 N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1251602-82-0

N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2556926
CAS No.: 1251602-82-0
M. Wt: 371.46
InChI Key: BMGUDFRMZGWZKL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a pyrrole ring, and a benzyl group substituted with methoxy groups. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the Benzyl Group: The benzyl group with methoxy substitutions can be attached through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the thiazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl halides, thioamides, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can be compared with other thiazole derivatives and compounds with similar structures:

    Similar Compounds: Thiazole-4-carboxamides, pyrrole-thiazole hybrids, benzyl-substituted thiazoles.

    Uniqueness: The presence of both pyrrole and thiazole rings, along with the methoxy-substituted benzyl group, makes this compound unique in terms of its chemical structure and potential biological activities.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-4-14-17(26-19(21-14)22-9-5-6-10-22)18(23)20-12-13-7-8-15(24-2)16(11-13)25-3/h5-11H,4,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGUDFRMZGWZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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